molecular formula C19H25NO3S B2362213 1-(4-Ethoxynaphthalen-1-yl)sulfonyl-2,6-dimethylpiperidine CAS No. 496015-46-4

1-(4-Ethoxynaphthalen-1-yl)sulfonyl-2,6-dimethylpiperidine

Cat. No.: B2362213
CAS No.: 496015-46-4
M. Wt: 347.47
InChI Key: WIEMMWUTFXAPGM-UHFFFAOYSA-N
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Description

1-(4-Ethoxynaphthalen-1-yl)sulfonyl-2,6-dimethylpiperidine is a chemical compound with a complex structure that includes a naphthalene ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxynaphthalen-1-yl)sulfonyl-2,6-dimethylpiperidine typically involves multiple steps, starting with the preparation of the naphthalene derivative. The ethoxynaphthalene can be synthesized through an ethylation reaction of naphthalene. The sulfonylation of the ethoxynaphthalene is then carried out using sulfonyl chloride in the presence of a base such as pyridine. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction with 2,6-dimethylpiperidine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxynaphthalen-1-yl)sulfonyl-2,6-dimethylpiperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Ethoxynaphthalen-1-yl)sulfonyl-2,6-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxynaphthalen-1-yl)sulfonyl-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Ethoxynaphthalen

Properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-2,6-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-4-23-18-12-13-19(17-11-6-5-10-16(17)18)24(21,22)20-14(2)8-7-9-15(20)3/h5-6,10-15H,4,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEMMWUTFXAPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(CCCC3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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